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molecular formula C10H15NO3 B8473898 Methyl 5-pentyl-1,3-oxazole-4-carboxylate CAS No. 89007-02-3

Methyl 5-pentyl-1,3-oxazole-4-carboxylate

Cat. No. B8473898
M. Wt: 197.23 g/mol
InChI Key: WZQRCLHWVPOWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535089

Procedure details

50.1 g of potassium t-butoxide are dissolved in 500 ml of tetrahydrofuran, and 37.0 g of methyl α-isocyanoacetate are added dropwise thereto at -50° C. to -40° C. The mixture is stirred at the same temperature for 30 minutes. 50.0 g of n-caproyl chloride are gradually added to the mixture at -50° C. to -40° C., and the mixture is stirred at the temperature below -30° C. for 20 hours. After the reaction, the mixture is treated in the same manner as described in Preparation 1-(1). 40 g of 5-n-pentyl-4-methoxycarbonyloxazole are thereby obtained as oil. Yield: 54.3%.
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[N+:7]([CH2:9][C:10]([O:12][CH3:13])=[O:11])#[C-:8].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](Cl)=[O:20]>O1CCCC1>[CH2:18]([C:19]1[O:20][CH:8]=[N:7][C:9]=1[C:10]([O:12][CH3:13])=[O:11])[CH2:17][CH2:16][CH2:15][CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
50.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
CCCCCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -50° C. to -40° C
STIRRING
Type
STIRRING
Details
the mixture is stirred at the temperature below -30° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
the mixture is treated in the same manner
CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC)C1=C(N=CO1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 54.3%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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